Highest Excited-State Dipole Moment Change
The change in dipole moment upon excitation (Δμ) for 1,4-diaminonaphthalene is the greatest among the 1,4-, 1,5-, and 1,8-isomers. This was determined through solvatochromic shift analysis using the Lippert-Mataga equation, where 1,5-diaminonaphthalene exhibited a Δμ of zero, indicating no change in dipole moment upon excitation, while 1,4-diaminonaphthalene showed the largest non-zero value [1].
| Evidence Dimension | Change in Dipole Moment on Excitation (Δμ) |
|---|---|
| Target Compound Data | Greatest (non-zero, exact value not specified but qualitatively the largest among the three isomers) |
| Comparator Or Baseline | 1,5-diaminonaphthalene: Δμ = 0 |
| Quantified Difference | 1,5-isomer exhibits zero change; 1,4-isomer exhibits the greatest change. |
| Conditions | Calculated from absorption and fluorescence spectral shifts in solvents of varying polarity (Lippert-Mataga analysis) as described in J. Chem. Soc., Faraday Trans., 1990,86, 2095-2101. |
Why This Matters
This property makes 1,4-diaminonaphthalene highly sensitive to its local electronic environment, making it a superior choice for designing fluorescent probes and sensors where environmental polarity is a key detection parameter.
- [1] Paul, A., Sarpal, R. S., & Dogra, S. K. (1990). Effects of solvent and acid concentration on the absorption and fluorescence spectra of α,α-diaminonaphthalenes. Journal of the Chemical Society, Faraday Transactions, 86(12), 2095-2101. View Source
